molecular formula C24H30N2O3S B2415184 N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 941184-43-6

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2415184
CAS No.: 941184-43-6
M. Wt: 426.58
InChI Key: DFSGNGXIIXKUGB-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-phenylbutan-2-yl and 2-phenylethenyl derivatives, followed by their sulfonylation and subsequent coupling with piperidine-4-carboxamide under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-2-ol: A related compound with similar structural features but different functional groups.

    2-Phenylethenyl derivatives: Compounds with similar phenylethenyl groups but different substituents.

Uniqueness

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-20(12-13-21-8-4-2-5-9-21)25-24(27)23-14-17-26(18-15-23)30(28,29)19-16-22-10-6-3-7-11-22/h2-11,16,19-20,23H,12-15,17-18H2,1H3,(H,25,27)/b19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSGNGXIIXKUGB-KNTRCKAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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